molecular formula C13H10IN3 B1300474 3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline CAS No. 866018-05-5

3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline

Cat. No. B1300474
M. Wt: 335.14 g/mol
InChI Key: YZDTWKXEIVZCKC-UHFFFAOYSA-N
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Description

“3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline” is a chemical compound with the CAS Number: 866018-05-5 . It has a molecular weight of 335.15 and its IUPAC name is 3-(6-iodoimidazo[1,2-a]pyridin-2-yl)aniline .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .


Molecular Structure Analysis

The InChI code for the compound is 1S/C13H10IN3/c14-10-4-5-13-16-12(8-17(13)7-10)9-2-1-3-11(15)6-9/h1-8H,15H2 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline” are not available, similar compounds have been studied. For example, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 335.15 . The compound should be stored at 4°C and protected from light .

Scientific Research Applications

Synthesis Techniques

A variety of methods have been developed to synthesize imidazo[1,2-a]pyridine derivatives, including 3-iodoimidazo[1,2-a]pyridines, which involve iodocyclization cascades, chemoselective iodination, and domino cyclization/halogenation reactions. These methods offer wide substrate scopes, simple operations, and are often metal-free, highlighting their efficiency and environmental friendliness (Zhou et al., 2019; Zhao et al., 2018; Enguehard-Gueiffier et al., 2015).

Reactivity and Properties

The reactivity of imidazo[1,2-a]pyridines towards various chemical transformations, such as oxidative Csp3–H amination and iodination, has been successfully explored. These studies reveal the potential of imidazo[1,2-a]pyridine derivatives in constructing complex organic molecules through innovative synthetic strategies (Wu et al., 2016; Samanta et al., 2016).

Catalytic Activity

Imidazo[1,2-a]pyridine derivatives have been evaluated for their catalytic activities. For instance, their effectiveness as catalysts in the oxidation of catechol to o-quinone has been studied, revealing the impact of ligands, transition metals, ion salts, and the concentration of the complex on the rate of oxidation (Saddik et al., 2012).

Applications in Electroluminescence and Material Science

Research has also delved into the application of imidazo[1,2-a]pyridine derivatives in electroluminescence and as components in organic light-emitting diode (OLED) devices. These compounds have shown potential in enhancing device performance through their photophysical properties (Vezzu et al., 2010).

Anion Transport

The ability of imidazo[1,2-a]pyridine derivatives to act as transmembrane anion transporters has been demonstrated, highlighting their significance in biological and medicinal chemistry (Peng et al., 2016).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The compound belongs to the class of imidazo[1,2-a]pyridines, which have received great attention in recent years due to their varied medicinal applications . Therefore, future research could focus on exploring its potential applications in medicinal chemistry.

properties

IUPAC Name

3-(6-iodoimidazo[1,2-a]pyridin-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10IN3/c14-10-4-5-13-16-12(8-17(13)7-10)9-2-1-3-11(15)6-9/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDTWKXEIVZCKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CN3C=C(C=CC3=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363132
Record name 3-(6-iodoimidazo[1,2-a]pyridin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline

CAS RN

866018-05-5
Record name 3-(6-iodoimidazo[1,2-a]pyridin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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